N-(1,1-Diphenylethyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-Diphenylethyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a double bond conjugated with an amide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-Diphenylethyl)prop-2-enamide typically involves the reaction of 1,1-diphenylethylamine with acryloyl chloride under basic conditions. The reaction is carried out in an inert solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-(1,1-Diphenylethyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The double bond in the enamide can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to form the corresponding amide.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Saturated amides.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-(1,1-Diphenylethyl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of N-(1,1-Diphenylethyl)prop-2-enamide involves its interaction with various molecular targets. The double bond in the enamide allows it to participate in conjugate addition reactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(1,1-Diphenylethyl)acetamide: Similar structure but with an acetyl group instead of a prop-2-enamide group.
N-(1,1-Diphenylethyl)propionamide: Similar structure but with a propionamide group instead of a prop-2-enamide group.
Uniqueness
N-(1,1-Diphenylethyl)prop-2-enamide is unique due to the presence of the double bond conjugated with the amide group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
CAS No. |
847025-93-8 |
---|---|
Molecular Formula |
C17H17NO |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
N-(1,1-diphenylethyl)prop-2-enamide |
InChI |
InChI=1S/C17H17NO/c1-3-16(19)18-17(2,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h3-13H,1H2,2H3,(H,18,19) |
InChI Key |
NCZFEZXAJWAESF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)NC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.